6,7-Diphenylnaphthalene-1,4-dione
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Overview
Description
6,7-Diphenylnaphthalene-1,4-dione is an organic compound with the molecular formula C22H14O2 It belongs to the class of naphthoquinones, which are characterized by a naphthalene ring system with two ketone functionalities at the 1 and 4 positions
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 6,7-Diphenylnaphthalene-1,4-dione typically involves multi-step organic reactions. One common method includes the condensation of aromatic aldehydes with naphthalene derivatives under acidic or basic conditions. Catalysts such as L-proline or nano copper (II) oxide can be used to facilitate the reaction . The reaction is often carried out under reflux conditions in ethanol, providing high yields and short reaction times.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and scalability of the process. Safety and environmental considerations are also crucial in industrial settings.
Chemical Reactions Analysis
Types of Reactions: 6,7-Diphenylnaphthalene-1,4-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert it to hydroquinone derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the naphthalene ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.
Substitution: Reagents like halogens, alkyl halides, and organometallic compounds are employed under various conditions.
Major Products: The major products formed from these reactions include hydroxy, amino, and alkyl-substituted naphthoquinones, which have diverse applications in chemical synthesis and material science .
Scientific Research Applications
6,7-Diphenylnaphthalene-1,4-dione has a wide range of applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of complex organic molecules and as a reagent in various organic transformations.
Medicine: Its derivatives are explored for potential therapeutic applications, including treatments for cancer and infectious diseases.
Industry: The compound is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 6,7-Diphenylnaphthalene-1,4-dione involves its interaction with cellular components. The compound can generate reactive oxygen species (ROS) through redox cycling, leading to oxidative stress in cells. This oxidative stress can induce apoptosis in cancer cells, making it a potential anticancer agent. The molecular targets include enzymes involved in redox regulation and signaling pathways associated with cell survival and proliferation .
Comparison with Similar Compounds
1,4-Naphthoquinone: A simpler analog with similar redox properties.
Phthalazine-1,4-dione: Known for its anticonvulsant activity and interaction with AMPA receptors.
2-Hydroxynaphthalene-1,4-dione: Used in the synthesis of various bioactive compounds.
Uniqueness: 6,7-Diphenylnaphthalene-1,4-dione is unique due to its structural complexity and the presence of phenyl groups, which enhance its chemical reactivity and biological activity. Its diverse applications in multiple scientific fields further distinguish it from other naphthoquinones .
Properties
CAS No. |
249512-73-0 |
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Molecular Formula |
C22H14O2 |
Molecular Weight |
310.3 g/mol |
IUPAC Name |
6,7-diphenylnaphthalene-1,4-dione |
InChI |
InChI=1S/C22H14O2/c23-21-11-12-22(24)20-14-18(16-9-5-2-6-10-16)17(13-19(20)21)15-7-3-1-4-8-15/h1-14H |
InChI Key |
MEIFRMXVUPRSAR-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC3=C(C=C2C4=CC=CC=C4)C(=O)C=CC3=O |
Origin of Product |
United States |
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